Boc-alpha-methyl-DL-glutamic acid

Übersicht

Beschreibung

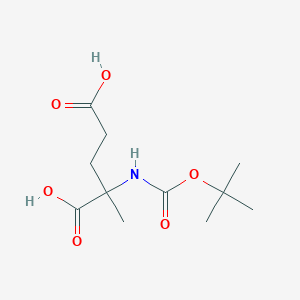

Boc-alpha-methyl-DL-glutamic acid is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boc-alpha-methyl-DL-glutamic acid primarily targets proteins and other biomolecules . The compound’s ability to establish covalent bonds with these targets plays a crucial role in its mechanism of action .

Mode of Action

The mode of action of this compound involves the formation of covalent bonds with its targets . The boronic acid group of this compound exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid .

Result of Action

The result of this compound’s action is the formation of covalent bonds with proteins and other biomolecules . This bonding can potentially alter the function of these biomolecules, leading to various molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Boc-alpha-methyl-DL-glutamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites. This binding can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, resulting in cell death or impaired cellular function. Threshold effects have also been observed, where the effects of this compound become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in amino acid metabolism, leading to the production of various metabolites. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation and activity within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can participate in metabolic processes. The subcellular localization of this compound is crucial for its role in cellular function and biochemical reactions .

Biologische Aktivität

Boc-alpha-methyl-DL-glutamic acid (Boc-α-Me-DL-Glu) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant studies and data.

Boc-α-Me-DL-Glu has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₉NO₆

- Molecular Weight : 261.28 g/mol

- CAS Number : 189149-03-9

- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an alpha-methyl substitution on the glutamic acid backbone, which influences its biological interactions.

Boc-α-Me-DL-Glu acts as a competitive inhibitor of certain amino acid transporters, particularly those involved in the uptake of glutamate and other related amino acids. The presence of the methyl group at the alpha position alters its recognition by transporters compared to standard glutamic acid, enhancing its utility in various biochemical assays and therapeutic applications .

Applications in Research

- Neurotransmitter Studies : Due to its structural similarity to glutamate, Boc-α-Me-DL-Glu is often used in studies investigating neurotransmitter systems. It can mimic glutamate's action while providing insights into receptor binding and transport mechanisms.

- Radiotracer Development : Research has demonstrated that modifications like methylation can significantly affect the biodistribution and uptake of amino acid analogs in brain imaging studies. For instance, studies using PET imaging have shown that alpha-methyl substitutions can lead to improved tumor-to-brain ratios in glioma models, suggesting potential applications in cancer diagnostics .

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of Boc-α-Me-DL-Glu may exhibit antimicrobial properties, particularly against resistant strains of bacteria. This is attributed to their ability to interfere with bacterial protein synthesis pathways .

Case Study 1: Brain Tumor Imaging

A study evaluated the uptake of various amino acid analogs, including Boc-α-Me-DL-Glu, in a delayed brain tumor model. The results indicated that the alpha-methyl substitution allowed for enhanced uptake by tumor cells compared to non-tumor cells, suggesting its potential as a radiotracer for glioma imaging .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of Boc-α-Me-DL-Glu derivatives showed promising results against Gram-positive bacteria. The mechanism was linked to their interference with peptidoglycan synthesis, similar to traditional antibiotics like penicillin .

Synthesis Challenges and Advances

The synthesis of Boc-α-Me-DL-Glu involves several steps, including protection-deprotection strategies to maintain the integrity of functional groups during reaction sequences. Recent advancements have improved enantioselectivity and yield through novel catalytic methods, making it easier to produce high-purity compounds suitable for biological testing .

| Synthesis Method | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Traditional methods | 50-60 | 22-59 |

| Recent catalytic methods | 80-95 | Up to 99 |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

Boc-alpha-methyl-DL-glutamic acid is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). Its Boc (tert-butyloxycarbonyl) protection allows for selective coupling reactions, facilitating the sequential addition of amino acids to growing peptide chains.

Key Benefits

- Selective Protection: The Boc group protects the amino group during coupling reactions, ensuring that only the desired amino acid is incorporated into the peptide sequence.

- Versatile Building Block: It can be used to synthesize various peptides, including those mimicking natural proteins for research in biological interactions.

Case Study Example

In a study on the synthesis of neuropeptides, this compound was successfully incorporated into peptide sequences that demonstrated enhanced stability and bioactivity compared to their unprotected counterparts .

Drug Development

Overview

This compound plays a crucial role in pharmaceutical chemistry by enabling the design of novel peptides that can mimic natural biological processes. It is particularly valuable in developing prodrugs that enhance bioavailability and reduce side effects.

Applications

- Prodrug Development: this compound is employed to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

- Targeted Drug Delivery: Its structural properties allow for modifications that can enhance targeting specific biological pathways.

Case Study Example

Research demonstrated that peptides synthesized using this compound exhibited improved binding affinities to receptors involved in metabolic pathways, leading to potential therapeutic applications .

Bioconjugation Techniques

Overview

this compound is utilized in bioconjugation, where biomolecules are attached to surfaces or other molecules. This application is vital for diagnostics and therapeutic developments.

Key Benefits

- Enhanced Stability: The compound's structure contributes to the stability of bioconjugates.

- Facilitation of Biomolecular Interactions: It aids in studying interactions between proteins and other biomolecules.

Protein Engineering

Overview

In protein engineering, this compound is used to modify proteins, improving their stability and functionality. This modification is crucial for applications in biotechnology.

Applications

- Enzyme Engineering: The compound can be used to create enzyme variants with enhanced catalytic properties.

- Stabilization of Therapeutic Proteins: Modifications using this compound help maintain the integrity of therapeutic proteins under various conditions.

Research on Neurotransmitters

Overview

The compound also aids in studying glutamate receptors, which are critical for understanding neurological disorders. Its application in neuroscience research has opened avenues for developing treatments for conditions such as Alzheimer's disease and autism.

Key Findings

- Influence on Neurotransmitter Activity: Studies indicate that this compound can modulate glutamate receptor activity, providing insights into excitotoxicity mechanisms associated with neurodegenerative diseases .

Industrial Applications

Overview

Beyond academic research, this compound finds applications in industrial settings, particularly in the production of biodegradable polymers.

Applications

- Biodegradable Plastics: The compound is involved in synthesizing polymers that contribute to environmentally friendly materials.

- Advanced Materials Development: It aids in creating hydrogels with tailored degradation rates suitable for drug delivery systems and tissue engineering.

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNNEGCYWCLURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.